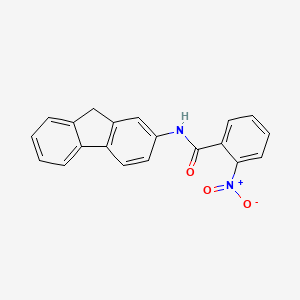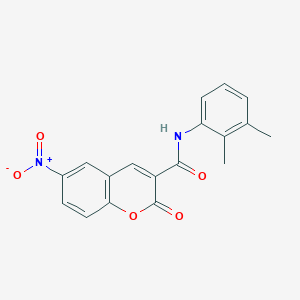
1-(3,4-dichlorobenzoyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorobenzoyl)-4-piperidinecarboxamide, commonly known as DPC, is a chemical compound that has gained significant attention in the field of scientific research. DPC belongs to the class of benzoylpiperidines and has been extensively studied for its potential therapeutic applications.
作用机制
The mechanism of action of DPC involves the inhibition of TRPM8 channel activity. TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the nervous system, prostate, and lung. TRPM8 activation has been implicated in various physiological processes, such as thermoregulation, pain sensation, and cancer progression. DPC binds to the pore region of TRPM8 and inhibits its activity, leading to a decrease in intracellular calcium levels and subsequent downstream effects.
Biochemical and Physiological Effects:
DPC has been found to have various biochemical and physiological effects, depending on the target tissue and cell type. In the nervous system, DPC has been shown to reduce cold and mechanical hypersensitivity in animal models of neuropathic pain. In cancer cells, DPC has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation and tumor growth. In immune cells, DPC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation.
实验室实验的优点和局限性
DPC has several advantages for lab experiments, including its high potency and selectivity for TRPM8 channel inhibition. DPC has also been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for in vivo studies. However, DPC has some limitations, such as its limited solubility in aqueous solutions, which may require the use of organic solvents for experiments.
未来方向
DPC has several potential future directions for scientific research. In neuroscience, DPC could be studied for its potential therapeutic applications in neuropathic pain and cold hypersensitivity. In oncology, DPC could be studied for its potential adjuvant therapy in combination with chemotherapy and radiation therapy. In immunology, DPC could be studied for its potential therapeutic applications in autoimmune and inflammatory diseases. Additionally, DPC could be further optimized for its pharmacokinetic properties and solubility to improve its potential as a drug candidate.
合成方法
DPC can be synthesized through a multistep process involving the reaction of 3,4-dichlorobenzoyl chloride with piperidine followed by carboxamidation. The yield of DPC can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
科学研究应用
DPC has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, DPC has been shown to selectively inhibit the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which plays a crucial role in the sensation of cold. DPC has also been found to have antinociceptive effects, making it a potential candidate for the treatment of chronic pain.
In oncology, DPC has been studied for its ability to inhibit the growth of cancer cells. DPC has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. DPC has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In immunology, DPC has been studied for its ability to modulate the immune response. DPC has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.
属性
IUPAC Name |
1-(3,4-dichlorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c14-10-2-1-9(7-11(10)15)13(19)17-5-3-8(4-6-17)12(16)18/h1-2,7-8H,3-6H2,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQKMDQTJPFHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-naphthamide](/img/structure/B5822970.png)
![3-(4-methoxyphenyl)-4,5-isoxazoledione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B5822977.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1,3-dimethyl-1H-pyrazole](/img/structure/B5822987.png)

![(4-ethoxyphenyl)[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]amine](/img/structure/B5822993.png)


![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)
![2-[5-(3-bromophenyl)-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B5823042.png)
![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)

![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)